Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate
Description
Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group, a cyano substituent at the 4-position, and a 2-bromophenylmethyl moiety. This structure combines steric bulk (from the tert-butyl group), electronic effects (via the cyano group), and halogen-mediated reactivity (due to bromine). It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules requiring piperidine scaffolds .
Properties
IUPAC Name |
tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-17(2,3)23-16(22)21-10-8-18(13-20,9-11-21)12-14-6-4-5-7-15(14)19/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDIVMSOIGXCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the piperidine ring.
Addition of the Cyano Group: The cyano group is added through a nucleophilic substitution reaction using a suitable cyanide source.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenyl oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The bromophenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Bromophenyl oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Piperidine 4-Position
Tert-butyl 4-Cyano-4-(Pyridin-2-yl)Piperidine-1-Carboxylate ()
- Structural Difference : Replaces the 2-bromophenylmethyl group with a pyridin-2-yl group.
- Applications: More suited for targeting enzymes with polar active sites (e.g., nicotinic acetylcholine receptors).
Tert-butyl 4-(4-Methylbenzoyl)Piperidine-1-Carboxylate ()
- Structural Difference: Substitutes the cyano and bromophenylmethyl groups with a 4-methylbenzoyl moiety.
- Synthetic Utility: Useful in acyl transfer reactions or as a precursor for amide coupling.
Tert-butyl 4-((4-Bromophenyl)Amino)-4-Cyanopiperidine-1-Carboxylate ()
- Structural Difference: Replaces the methylene linker with an amino group between the piperidine and bromophenyl moieties.
- Impact: Hydrogen Bonding: The amino group enables hydrogen-bond donor-acceptor interactions, enhancing solubility in polar solvents . Molecular Weight: Higher molecular weight (394.31 g/mol vs. ~380.28 g/mol for the target compound) due to the additional nitrogen atom .
Functional Group Modifications
Tert-butyl 4-[(Benzylsulfanyl)Methyl]-4-Cyanopiperidine-1-Carboxylate ()
- Structural Difference : Incorporates a benzylsulfanyl group instead of bromophenylmethyl.
- Impact :
Tert-butyl 4-(4-Cyanophenylsulfonyl)Piperidine-1-Carboxylate ()
- Structural Difference: Features a sulfonyl group linked to a 4-cyanophenyl ring.
- Impact :
Biological Activity
Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate, often referred to as a piperidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a bromophenyl moiety, and a cyanopiperidine structure. Its molecular formula is , with a molecular weight of approximately 363.27 g/mol. The presence of the bromine atom in the phenyl group is significant as it can influence the compound's reactivity and binding properties .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The bromophenyl group may enhance binding affinity to certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could be relevant in the treatment of various diseases .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study Example
A study investigating the antinociceptive properties of structurally similar piperidine derivatives found that modifications to the phenyl group significantly affected pain relief efficacy. This suggests that further exploration into this compound could yield valuable insights into its therapeutic potential.
Q & A
Q. Table 1: Comparative Reactivity of Bromophenyl Derivatives
| Substituent Position | Reactivity in Cross-Coupling | Stability Under Basic Conditions |
|---|---|---|
| 2-Bromo (Target) | High (steric accessibility) | Moderate (pH <9 recommended) |
| 4-Bromo (Analog) | Moderate (steric hindrance) | High (stable up to pH 11) |
Q. Table 2: Key Analytical Parameters
| Technique | Parameter | Typical Value for Target Compound |
|---|---|---|
| H NMR | δ (ppm) for CHBr | 4.2–4.5 (multiplet) |
| HPLC | Retention Time | 8.2 min (C18 column, MeCN/HO) |
| ESI-MS | [M+H]+ | 421.21 (calc. 421.22) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
